molecular formula C19H14ClN5O2 B2610405 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894065-67-9

5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2610405
CAS No.: 894065-67-9
M. Wt: 379.8
InChI Key: OJESAGMLRLYDDH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted methoxybenzamide core linked to a triazolopyridazine moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This is followed by the conversion of the acid to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-amino-1,2,4-triazolo[4,3-b]pyridazine in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the triazolopyridazine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or acids.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a triazolo-pyridazine moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H15ClN6O3
  • Molar Mass : 398.8 g/mol
  • CAS Number : 1775458-88-2
  • Density : 1.53 g/cm³ (predicted)
  • pKa : 12.56 (predicted)

Antitumor Activity

Recent studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated moderate to high potency as a RET kinase inhibitor in cancer therapy, suggesting that similar compounds may also possess anticancer activity .

Inhibition of Pathogenic Organisms

The compound's triazolo-pyridazine structure has been linked to antimicrobial and antiparasitic activities. In vitro studies have shown that derivatives with similar structures can inhibit the growth of Cryptosporidium parasites effectively . This suggests that this compound may also exhibit potent anti-parasitic effects.

The proposed mechanism of action for compounds in this class often involves the inhibition of specific kinases or enzymes critical for cell proliferation and survival in pathogens. The presence of the triazolo-pyridazine moiety may enhance binding affinity to target proteins involved in these pathways.

Case Study 1: RET Kinase Inhibition

A series of studies focused on benzamide derivatives have shown their effectiveness as RET kinase inhibitors. The study found that certain compounds exhibited IC50 values indicating significant inhibition of the kinase activity, which is crucial for cancer cell growth and survival .

CompoundIC50 (µM)Activity
I-80.5High
I-101.2Moderate

Case Study 2: Antiparasitic Efficacy

In vitro evaluations against Cryptosporidium showed that related compounds achieved effective concentrations (EC50) as low as 0.17 µM, demonstrating their potential as novel antiparasitic agents . The following table summarizes the findings:

CompoundEC50 (µM)Efficacy
Compound A0.17High
Compound B0.50Moderate

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-27-17-8-4-13(20)10-15(17)19(26)22-14-5-2-12(3-6-14)16-7-9-18-23-21-11-25(18)24-16/h2-11H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESAGMLRLYDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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